4-Oxo-2-phenyl-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4-hydroxyquinoline. This intermediate is then allylated using allyl bromide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with cell membrane receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxyl group at the 3-position.
1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-5-carboxylic acid: Similar structure but with a carboxyl group at the 5-position.
Uniqueness
1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxyl group at the 6-position allows for unique interactions with biological targets, making it a valuable compound for drug development .
Properties
CAS No. |
90034-01-8 |
---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-oxo-2-phenyl-1-prop-2-enylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-2-10-20-16-9-8-14(19(22)23)11-15(16)18(21)12-17(20)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2,(H,22,23) |
InChI Key |
YPLIMLXXYNGRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.